N'-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine
CAS No.: 4926-56-1
Cat. No.: VC15497364
Molecular Formula: C10H14ClN3O2
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4926-56-1 |
|---|---|
| Molecular Formula | C10H14ClN3O2 |
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | N-(4-chloro-2-nitrophenyl)-N',N'-dimethylethane-1,2-diamine |
| Standard InChI | InChI=1S/C10H14ClN3O2/c1-13(2)6-5-12-9-4-3-8(11)7-10(9)14(15)16/h3-4,7,12H,5-6H2,1-2H3 |
| Standard InChI Key | BJQJYGBOWKQYTR-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Introduction
N'-(4-Chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine is a synthetic organic compound featuring a chloro-substituted nitrobenzene moiety linked to a dimethylated ethane-1,2-diamine backbone. Compounds of this nature are often explored for their potential applications in medicinal chemistry, agrochemicals, and material sciences due to their structural versatility and functional properties.
Synthesis Pathway
The synthesis of N'-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine typically involves the following steps:
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Starting Materials:
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4-Chloro-2-nitroaniline
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N,N-Dimethylethylenediamine
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Catalysts or coupling agents (e.g., carbodiimides or acid chlorides)
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Reaction Process:
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The reaction begins with the activation of the amine group on 4-chloro-2-nitroaniline.
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Nucleophilic substitution occurs with N,N-dimethylethylenediamine under controlled conditions.
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Purification is achieved through recrystallization or chromatography.
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Yield and Optimization:
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Reaction yields depend on the purity of reagents and reaction parameters such as temperature and pH.
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Spectroscopic Characterization
The compound can be characterized using standard spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| FT-IR Spectroscopy | Nitro group stretching (~1520 cm and ~1345 cm), N-H bending (~3300 cm) |
| NMR Spectroscopy | Aromatic protons (~7.5–8 ppm), aliphatic CH (~3–4 ppm), methyl groups (~2–3 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z = 244 (M+H) |
Applications
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Pharmaceuticals:
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Compounds with nitroaromatic scaffolds are often precursors for drug discovery, particularly for antimicrobial or anticancer agents.
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Agrochemicals:
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Similar structures have been evaluated as herbicides or insecticides due to their ability to disrupt biological pathways in pests.
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Material Science:
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The compound’s functional groups make it a candidate for polymer modification or as an intermediate in dye synthesis.
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Safety and Environmental Considerations
| Aspect | Details |
|---|---|
| Toxicity | Nitroaromatic compounds can be toxic; handle with care in well-ventilated areas. |
| Environmental Impact | Potentially hazardous if released into water systems; requires proper disposal protocols. |
Research Gaps and Future Directions
Despite its potential applications, detailed studies on the biological activity, environmental persistence, and large-scale synthesis of N'-(4-chloro-2-nitrophenyl)-N,N-dimethylethane-1,2-diamine remain limited. Future research should focus on:
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Exploring its pharmacological properties.
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Evaluating its biodegradability and environmental impact.
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Optimizing synthetic routes for industrial scalability.
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